4-methyl-N-(2-oxo-1,3-benzoxathiol-5-yl)benzenesulfonamide
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Overview
Description
4-methyl-N-(2-oxo-1,3-benzoxathiol-5-yl)benzenesulfonamide is a chemical compound that belongs to the class of sulfonamides It is characterized by the presence of a benzoxathiol ring, which is a heterocyclic compound containing both sulfur and oxygen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methyl-N-(2-oxo-1,3-benzoxathiol-5-yl)benzenesulfonamide typically involves multi-step procedures. One common method starts with the acylation of 2-amino-1-phenylethanone with acetyl chloride to form N-(2-oxo-2-phenylethyl)acetamide. This intermediate undergoes cyclodehydration in sulfuric acid to yield 2-methyl-5-phenyloxazole. The oxazole derivative is then subjected to sulfochlorination using a mixture of thionyl chloride and chlorosulfonic acid, followed by treatment with an aqueous ammonia solution to obtain the target compound .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves optimizing the laboratory-scale synthesis for larger-scale production. This includes refining reaction conditions, such as temperature, pressure, and solvent choice, to enhance yield and purity while minimizing waste and environmental impact.
Chemical Reactions Analysis
Types of Reactions
4-methyl-N-(2-oxo-1,3-benzoxathiol-5-yl)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be employed to alter the oxidation state of the sulfur atom in the benzoxathiol ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines and thiols can be used in substitution reactions, often under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or thioethers. Substitution reactions can result in a variety of derivatives with different functional groups attached to the sulfonamide moiety.
Scientific Research Applications
4-methyl-N-(2-oxo-1,3-benzoxathiol-5-yl)benzenesulfonamide has several scientific research applications:
Medicinal Chemistry: This compound is investigated for its potential as an inhibitor of human carbonic anhydrase enzymes, which are targets for the treatment of glaucoma, epilepsy, and certain cancers.
Biological Studies: It is used in studies exploring its antimicrobial properties, particularly against antibiotic-resistant bacteria.
Materials Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 4-methyl-N-(2-oxo-1,3-benzoxathiol-5-yl)benzenesulfonamide involves its interaction with specific molecular targets. For instance, as an inhibitor of carbonic anhydrase enzymes, it binds to the active site of the enzyme, preventing the conversion of carbon dioxide to bicarbonate and thereby modulating physiological processes such as intraocular pressure and pH regulation . The benzoxathiol ring and sulfonamide group play crucial roles in its binding affinity and selectivity.
Comparison with Similar Compounds
Similar Compounds
4-(2-methyl-1,3-oxazol-5-yl)benzenesulfonamide: This compound shares a similar sulfonamide structure but contains an oxazole ring instead of a benzoxathiol ring.
4-hydroxy-N-(5-methyl-1,2-oxazol-3-yl)benzenesulfonamide: Another related compound with an oxazole ring and a hydroxyl group.
Uniqueness
4-methyl-N-(2-oxo-1,3-benzoxathiol-5-yl)benzenesulfonamide is unique due to the presence of the benzoxathiol ring, which imparts distinct chemical and biological properties. This structural feature differentiates it from other sulfonamides and contributes to its specific interactions with molecular targets.
Properties
IUPAC Name |
4-methyl-N-(2-oxo-1,3-benzoxathiol-5-yl)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11NO4S2/c1-9-2-5-11(6-3-9)21(17,18)15-10-4-7-12-13(8-10)20-14(16)19-12/h2-8,15H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LBFCMZHWXRMRKI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC2=CC3=C(C=C2)OC(=O)S3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11NO4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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